molecular formula C6H11NO B1266023 N-Acetylpyrrolidine CAS No. 4030-18-6

N-Acetylpyrrolidine

Cat. No. B1266023
CAS RN: 4030-18-6
M. Wt: 113.16 g/mol
InChI Key: LNWWQYYLZVZXKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetylpyrrolidine and its derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, molecular iodine-mediated α-C-H oxidation of pyrrolidines to N,O-acetals demonstrates an efficient approach to functionalizing pyrrolidine, offering pathways to complex molecules like (±)-Preussin through late-stage difunctionalizations (Hao-Jie Rong et al., 2017). Additionally, the palladium-catalyzed reaction of acetylpyridines with methyleneaziridines offers a route to pyridinylpyrrole derivatives, showcasing the synthetic versatility and potential for creating biologically significant compounds (Amal Siriwardana et al., 2004).

Molecular Structure Analysis

The molecular structure of N-Acetylpyrrolidine derivatives is crucial for understanding their chemical behavior and potential applications. Studies have explored the structural aspects through various spectroscopic techniques, revealing insights into the compound's electronic and geometric configurations. For instance, the study on valence anions of N-acetylproline in the gas phase provides computational and spectroscopic insights into the electron-induced decomposition mechanisms relevant to peptides and proteins containing proline residues (L. Chomicz et al., 2011).

Chemical Reactions and Properties

N-Acetylpyrrolidine and its derivatives participate in a myriad of chemical reactions, underscoring their chemical properties and reactivity. For example, the synthesis and ion-binding studies of N-tosylpyrrolidine calix[4]pyrrole highlight the compound's ability to enhance binding with halide anions, demonstrating its potential in chemical sensing applications (S. K. Kim et al., 2011).

Scientific Research Applications

Application

The pyrrolidine ring, which is a part of N-Acetylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Method

The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Results

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Inhibition of α-glucosidase and α-amylase

Application

N-substituted-acetylpyrrolidine linked with -benzyl- (N-(benzyl)-2-acetylpyrrolidine (4a)) and -tosyl- (N-(tosyl)-2-acetylpyrrolidine (4b)) were synthesized and evaluated for their pharmaceutical properties against α-glucosidase and α-amylase .

Method

The structures of 4a and 4b were determined through spectral studies .

Results

Both compounds 4a and 4b had high inhibitory potential on α-glucosidase with the IC50 values of 0.52 ± 0.02 and 1.64 ± 0.08 mM, respectively . The kinetic investigation of 4a and 4b against α-glucosidase and α-amylase were functioned in mixed type inhibition . Moreover, both compounds are more likely to bind with the free enzyme than the enzyme-substrate complex based on the Ki < Ki´ on the α-glucosidase and α-amylase enzymes . Regarding the free radical scavenging, 4a had a higher capacity than 4b with IC50 values of 1.01 ± 0.010 mM for 4a and 1.82 ± 0.048 mM for 4b .

3. Microwave-Assisted Organic Synthesis

Application

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

Method

The review reports on the use of MAOS in the synthesis of pyrrolidines, including the reaction conditions .

Results

The use of MAOS has increased the efficiency of the synthesis of pyrrolidines, contributing to the field of green chemistry .

4. Radical Vinylation

Application

N-Acetylpyrrolidine has been used in the radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides .

Method

The structures of the vinylation products were determined through spectral studies .

Results

The α-vinylation of N-acylpyrrolidines proceeded well to give 2-vinyl-N-acylpyrrolidines . The addition/fragmentation reaction of carbon-centered radicals with hetero-substituted alkenes provides a potentially useful method for vinylation .

5. Synthesis of Biologically Active Compounds

Application

The pyrrolidine ring, which is a part of N-Acetylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Method

The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Results

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

6. Radical Vinylation

Application

N-Acetylpyrrolidine has been used in the radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides .

Method

The structures of the vinylation products were determined through spectral studies .

Results

The α-vinylation of N-acylpyrrolidines also proceeded well to give 2-vinyl-N-acylpyrrolidines . The addition/fragmentation reaction of carbon-centered radicals with hetero-substituted alkenes provides a potentially useful method for vinylation .

Safety And Hazards

N-Acetylpyrrolidine is a chemical compound that should be handled with care. In case of accidental exposure, it is recommended to move the victim into fresh air, wash off with soap and plenty of water, and consult a doctor .

properties

IUPAC Name

1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(8)7-4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWWQYYLZVZXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193315
Record name Pyrrolidine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylpyrrolidine

CAS RN

4030-18-6
Record name N-Acetylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4030-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRROLIDINE, 1-ACETYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBF6ZG2B0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
S Sansenya, C Winyakul, K Nanok… - Research in …, 2020 - ncbi.nlm.nih.gov
… N-acetylpyrrolidine and its derivatives have been reported to … Thus, the new candidate of N-acetylpyrrolidine derivatives … In this study, we synthesized N-acetylpyrrolidine linked with -…
Number of citations: 7 www.ncbi.nlm.nih.gov
GP Harhay, BS Hudson - The Journal of Physical Chemistry, 1993 - ACS Publications
The resonance Raman spectra of aqueous solutions of N-acetylpyrrolidine are determined at seven excitation frequencies from 40 660 to 53 130 cm-1 spanning the first strong …
Number of citations: 15 pubs.acs.org
WJ Richter, JM Tesarek… - Organic Mass …, 1971 - Wiley Online Library
… Thus, the spectra of 2 , 2 4 and 3,3-d2-N-acetylpyrrolidine (Fig. 2a and 2b) display a clear … and 4, while in the case of N-acetylpyrrolidine only a negligible portion of observed ion yield …
Number of citations: 24 onlinelibrary.wiley.com
AK Sieradzan, HA Scheraga, A Liwo - Journal of chemical theory …, 2012 - ACS Publications
… N-acetylpyrrolidine, respectively. The potential-energy barrier obtained for N-acetylpyrrolidine … illustrated in Figure 4A and B for N-methylacetamide and N-acetylpyrrolidine, respectively. …
Number of citations: 28 pubs.acs.org
NS Devi, S Perumal - Tetrahedron, 2006 - Elsevier
… It is of interest to find that the reaction is product-selective furnishing exclusively the N-acetylpyrrolidine aldol (6). The intramolecular substitution in 4 furnishing pyrrolidine (6) is probably …
Number of citations: 23 www.sciencedirect.com
CH Bushweller, JW O'Neil, MH Halford… - Journal of the …, 1971 - ACS Publications
A series of rate constants as a function of temperature for the equilibration I<= 2 II has been obtained from both a total nmr line shape analysis and thermal stereomutation of the …
Number of citations: 16 pubs.acs.org
AM Duffield, C Djerassi - Journal of the American Chemical …, 1965 - ACS Publications
… spectrum (Figure 1) of N-acetylpyrrolidine displays a substantial … The molecular ion (la) of N-acetylpyrrolidine can undergo «-… ion in the spectrum of N-acetylpyrrolidine at mje 21.7 …
Number of citations: 36 pubs.acs.org
LJ Mathias, RA Vaidya, TB Parsons - pslc.ws
A portion of freshly distilled diallylamine (5.0 g, 0.0515 mol, Note 1) is dissolved in 6.18 g (10% excess) of concentrated hydrochloric acid (36% aqueous solution). The temperature is …
Number of citations: 2 pslc.ws
WJ Richter, JM Bursey… - Organic Mass …, 1971 - Wiley Online Library
… -The structural prerequisites of skeletal rearrangement by ring contraction, previously observed in N-acetylmorpholine, were explored by extending the study to N-acetylpyrrolidine, -…
VA Yaylayan, A Keyhani… - … Chemical Changes in …, 1998 - Springer
… Furthermore, the formation of acetic acid could also be verified by its incorporation into stable end-products such as N-acetylpyrrolidine (NAP) in the case of proline model system and N-…
Number of citations: 14 link.springer.com

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